(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]-methylamino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide
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Overview
Description
The compound (2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]-methylamino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino acid residues and functional groups, making it a subject of interest in organic chemistry, biochemistry, and pharmaceutical research.
Preparation Methods
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the protection of amino groups, followed by the sequential coupling of amino acid residues using peptide bond formation techniques. Common reagents used in these reactions include carbodiimides for activation of carboxyl groups and protecting groups such as Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) to prevent unwanted side reactions. Industrial production methods may involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis, depending on the scale and desired purity of the final product.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying peptide bond formation and the reactivity of amino acid residues.
Biology: It can be used to investigate protein-protein interactions and enzyme-substrate specificity.
Industry: It may be used in the synthesis of complex organic molecules and as a building block for designing new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites on proteins, modulating their activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression, depending on the biological context and the specific targets.
Comparison with Similar Compounds
Compared to other similar compounds, this molecule stands out due to its unique combination of amino acid residues and functional groups. Similar compounds include:
Peptides: Short chains of amino acids with similar structural features.
Proteins: Larger molecules with more complex structures and functions.
Synthetic analogs: Molecules designed to mimic the structure and function of natural peptides and proteins. The uniqueness of this compound lies in its specific sequence and the presence of multiple functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C55H78N14O11 |
---|---|
Molecular Weight |
1111.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]-methylamino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C55H78N14O11/c1-32(2)28-42(67-48(74)37(56)29-35-18-20-36(70)21-19-35)53(79)68(3)44(31-34-14-8-5-9-15-34)52(78)65-40(23-25-46(58)72)54(80)69-27-11-17-43(69)51(77)64-39(22-24-45(57)71)50(76)63-38(16-10-26-62-55(60)61)49(75)66-41(47(59)73)30-33-12-6-4-7-13-33/h4-9,12-15,18-21,32,37-44,70H,10-11,16-17,22-31,56H2,1-3H3,(H2,57,71)(H2,58,72)(H2,59,73)(H,63,76)(H,64,77)(H,65,78)(H,66,75)(H,67,74)(H4,60,61,62)/t37-,38+,39+,40+,41+,42+,43+,44+/m1/s1 |
InChI Key |
LUIVPHJNMUTNHC-JMNYKWSOSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@@H](CC4=CC=C(C=C4)O)N |
Canonical SMILES |
CC(C)CC(C(=O)N(C)C(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N |
Origin of Product |
United States |
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